molecular formula C16H20N4OS B11472172 Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-

Cat. No.: B11472172
M. Wt: 316.4 g/mol
InChI Key: LRMXZRICKQRHHZ-UHFFFAOYSA-N
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Description

1-BENZYL-6-(PROPAN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazino[4,5-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a propan-2-yl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-(PROPAN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable isopropyl ketone derivative, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, allowing for the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-(PROPAN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

1-BENZYL-6-(PROPAN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-(PROPAN-2-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

1-benzyl-6-propan-2-yl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C16H20N4OS/c1-11(2)19-9-13-14(17-10-19)20(16(22)18-15(13)21)8-12-6-4-3-5-7-12/h3-7,11,17H,8-10H2,1-2H3,(H,18,21,22)

InChI Key

LRMXZRICKQRHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC=CC=C3

Origin of Product

United States

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